molecular formula C8H17NO B13169741 4-[(Butan-2-yl)amino]butan-2-one

4-[(Butan-2-yl)amino]butan-2-one

Cat. No.: B13169741
M. Wt: 143.23 g/mol
InChI Key: ICGSUKDJSIFPMO-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]butan-2-one is a ketone derivative featuring a secondary amine substituent at the fourth carbon of the butan-2-one backbone. These compounds are studied for diverse biological activities, industrial uses, and safety profiles, depending on their substituents. Below, we systematically compare this compound with similar compounds, categorizing them by functional groups and analyzing their characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(Butan-2-yl)amino]butan-2-one involves the reductive amination of butan-2-one with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butan-2-one and butanoic acid, while reduction can produce butan-2-amine and butan-2-ol .

Scientific Research Applications

4-[(Butan-2-yl)amino]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Amino-Substituted Butan-2-ones

Amino-substituted derivatives exhibit varied biological activities depending on the amine substituents.

Compound Name Substituents Biological Activity/Application Source/Evidence
4-[(Butan-2-yl)amino]butan-2-one Butan-2-yl amino group Insufficient data N/A
4-(N-Methyl-N-phenyl amino)butan-2-one N-Methyl, N-phenyl amino group Antimicrobial, larvicidal (LD₅₀ = 330.69 μg/mL) Aspergillus metabolite
4-[(3,4-Dimethylquinolin-8-yl)amino]butan-2-one Quinoline-linked amino group Industrial use (no specific activity cited) Chemical synthesis
4-[[1,3]oxazolo[4,5-b]pyridin-2-yl(3-oxobutyl)amino]butan-2-one Complex heterocyclic substituent Not reported (structural complexity suggests potential pharmaceutical use) Synthetic compound

Key Findings :

  • The antimicrobial potency of 4-(N-methyl-N-phenyl amino)butan-2-one highlights the role of aromatic and alkyl groups in enhancing bioactivity .
  • Industrial applications of quinoline-linked derivatives suggest utility in materials science or catalysis .

Aryl-Substituted Butan-2-ones

Aryl substituents significantly influence applications in cosmetics, fragrances, and polymer chemistry.

Compound Name Substituents Key Properties/Applications Source/Evidence
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl group Tyrosinase inhibition (anti-melanogenic), safer than arbutin/PTU Marine-derived
4-(4-Hydroxyphenyl)butan-2-one (Raspberry ketone) 4-Hydroxyphenyl group Fragrance ingredient (IFRA-regulated), antioxidant properties Cosmetic/fragrance industry
4-Phenyl-2-butanone Phenyl group Laboratory chemical (no specific bioactivity cited) Synthetic
4-(2-Chlorophenyl)butan-2-one 2-Chlorophenyl group Not reported (halogenation may enhance stability/reactivity) Synthetic
4-(4-Isopropylphenyl)butan-2-one 4-Isopropylphenyl group Industrial solvent (density: 0.953 g/cm³) Synthetic

Key Findings :

  • 4-(Phenylsulfanyl)butan-2-one inhibits melanogenesis by downregulating MITF, Trp-1, and GP100 proteins, making it a potent cosmetic ingredient .
  • Raspberry ketone is widely used in fragrances with established safety limits (e.g., IFRA standards: ≤ 0.02–1.2% in products) .

Other Substituted Butan-2-ones

Includes sulfanyl, terpene-linked, and polymerizable derivatives.

Compound Name Substituents Key Properties/Applications Source/Evidence
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)butan-2-one Cyclic terpene group Floral fragrance (dihydro beta ionone derivative) Perfumery
4-(4-Methacryloyloxyphenyl)butan-2-one Methacrylate-functionalized phenyl Polymer precursor (Tg: 70–83°C) Polymer chemistry

Key Findings :

  • Terpene derivatives contribute to fragrance diversity, offering woody/floral notes .
  • Methacrylate-functionalized derivatives enable synthesis of high-Tg polymers, useful in materials science .

Structural-Activity Relationships (SAR)

  • Amino Groups: Alkylamino substituents (e.g., butan-2-yl) may enhance solubility, while aromatic amines (e.g., quinoline) could improve binding to biological targets .
  • Aryl Groups : Electron-withdrawing groups (e.g., -Cl) increase stability, whereas hydroxyl groups (e.g., raspberry ketone) enable antioxidant activity .
  • Sulfanyl Groups: The -SPh moiety in 4-(phenylsulfanyl)butan-2-one likely disrupts tyrosinase activity via non-competitive inhibition .

Biological Activity

4-[(Butan-2-yl)amino]butan-2-one, a compound characterized by its unique molecular structure, is gaining attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOC_8H_{17}NO, and it possesses a molecular weight of 143.23 g/mol. The compound features a butanone backbone with a butan-2-yl amino group, which is crucial for its biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in anticancer therapy .
  • Neuroprotective Properties : Compounds with similar structures have been implicated in neuroprotection, potentially offering benefits in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Studies

A study assessing the antimicrobial properties of related compounds demonstrated that modifications in the alkyl chain significantly influenced activity against bacterial strains. For instance, compounds with branched alkyl groups exhibited enhanced potency against MRSA compared to their linear counterparts .

Cytotoxicity Assessment

In vitro studies on human monocytic leukemia cell lines revealed that derivatives of this compound showed varying degrees of cytotoxicity. The most effective derivatives had IC50 values ranging from 1.4 to >10 µM, with increased lipophilicity correlating with higher cytotoxic effects .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of similar amine-containing compounds to mitigate oxidative stress in neuronal cells. These findings suggest that this compound may also possess neuroprotective properties through mechanisms such as reducing reactive oxygen species (ROS) levels .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural and functional differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutan-2-oneLacks butan-2-yl groupSimpler structure without branched alkyl group
N-IsopropylbutanamideContains isopropyl but lacks ketone functionalityAmide instead of ketone
1-AminoethylbutanoneShorter carbon chainLimited biological activity due to structural differences

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(butan-2-ylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-4-7(2)9-6-5-8(3)10/h7,9H,4-6H2,1-3H3

InChI Key

ICGSUKDJSIFPMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC(=O)C

Origin of Product

United States

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